Linker Length and Composition: Defined Alkyl Chain for Predictable PROTAC Geometry
Thalidomide-O-amido-C7-NH2 features a specific, non-PEG, 7-carbon alkyl linker terminating in a primary amine. This contrasts with the closely related Thalidomide-O-amido-C6-NH2 (a C6 linker) and PEG-based conjugates (e.g., Thalidomide-O-amido-PEG2-C2-NH2) . While no direct head-to-head degradation data is publicly available for these specific conjugates, the critical role of linker length in PROTAC efficacy is a well-established class-level principle [1].
| Evidence Dimension | Linker Chain Length (Atoms) |
|---|---|
| Target Compound Data | C7 alkyl chain |
| Comparator Or Baseline | C6 alkyl chain (Thalidomide-O-amido-C6-NH2) |
| Quantified Difference | Difference of 1 carbon atom (~1.5 Å in extended conformation) |
| Conditions | Structural analysis; not a functional assay |
Why This Matters
The precise linker length is a critical parameter for achieving a stable and productive ternary complex between the target protein, PROTAC, and E3 ligase, directly impacting degradation efficiency.
- [1] Zografou-Barredo, N. A., et al. (2025, April 4). Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. *European Journal of Medicinal Chemistry*. View Source
